
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in polymer chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea involves its interaction with specific molecular targets and pathways. It can act as a stabilizer by inhibiting the degradation of polymers through radical scavenging and other mechanisms. The compound’s unique structure allows it to interact with various molecular entities, leading to its diverse effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
Uniqueness
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea stands out due to its specific urea linkage, which imparts unique properties compared to other similar compounds. Its stability, reactivity, and ability to act as a stabilizer make it particularly valuable in various applications .
Propiedades
Número CAS |
34402-56-7 |
|---|---|
Fórmula molecular |
C19H38N4O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C19H38N4O/c1-16(2)9-13(10-17(3,4)22-16)20-15(24)21-14-11-18(5,6)23-19(7,8)12-14/h13-14,22-23H,9-12H2,1-8H3,(H2,20,21,24) |
Clave InChI |
DDZKTVIFMVNQSK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)


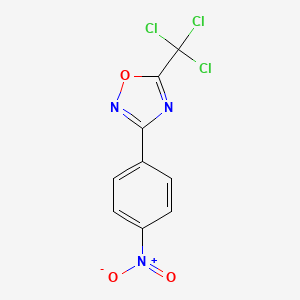
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)
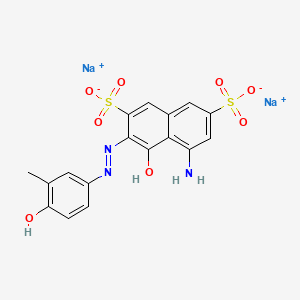

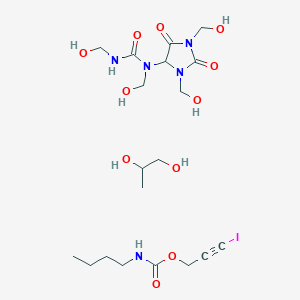
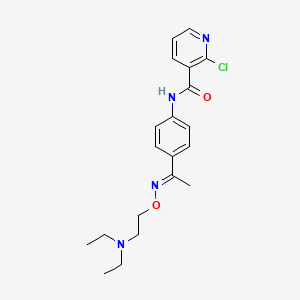
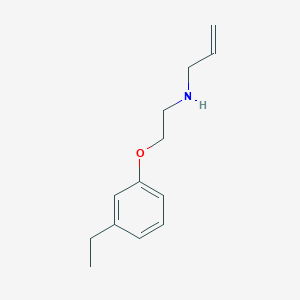
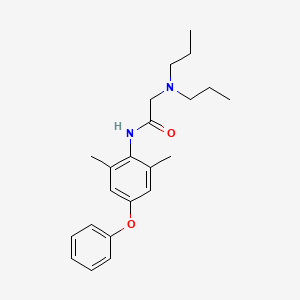
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
